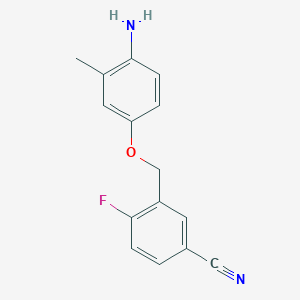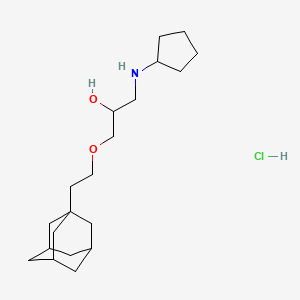
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound known for its versatility in various scientific fields. The compound's unique structure, featuring an adamantane backbone, makes it significant in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps. Starting with the functionalization of the adamantane ring, the compound undergoes ether formation, followed by amine alkylation to introduce the cyclopentylamino group. The final hydrochloride salt is formed through acid-base reactions to improve the compound’s stability and solubility.
Industrial Production Methods: On an industrial scale, the production of this compound would utilize batch reactors and optimized conditions to maximize yield and purity. The process would involve stringent quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution
Common Reagents and Conditions: Typical reagents include strong acids and bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the type of reaction. Oxidation may lead to the introduction of hydroxyl groups, while reduction could result in hydrogenation of double bonds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, it serves as a probe to study cellular pathways and receptor interactions, thanks to its unique structure and biological activity.
Medicine: Medically, it is explored for its potential therapeutic applications, including anti-viral and anti-cancer properties. Its adamantane core is known for enhancing bioavailability and stability in drug molecules.
Industry: In industry, the compound is used in the synthesis of advanced materials and polymers due to its robust chemical properties.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The adamantane backbone provides a rigid scaffold that can influence the compound's binding affinity and selectivity. The presence of the cyclopentylamino group adds further specificity, allowing the compound to interact with a broader range of biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: : A known anti-viral drug with a similar adamantane structure.
Rimantadine: : Another anti-viral compound with structural similarities.
Memantine: : Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride stands out due to its additional ethoxy and cyclopentylamino groups, which confer unique biological activity and chemical properties not observed in simpler adamantane derivatives.
This compound's diverse applications and intricate structure make it a valuable subject for ongoing research across multiple scientific domains. What's next on your list?
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(cyclopentylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(13-21-18-3-1-2-4-18)14-23-6-5-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-19,21-22H,1-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNGKKUQKFBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

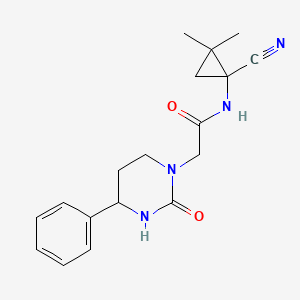
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)
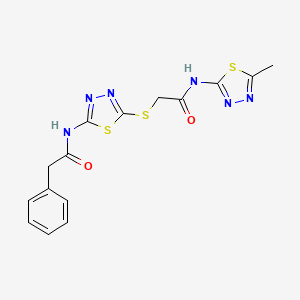
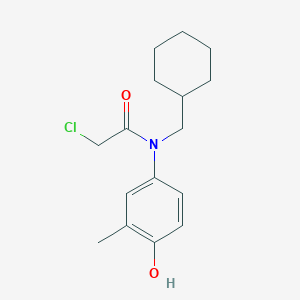
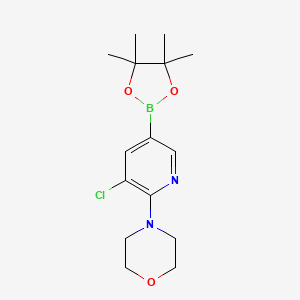
![N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2397678.png)
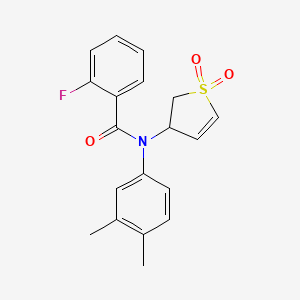
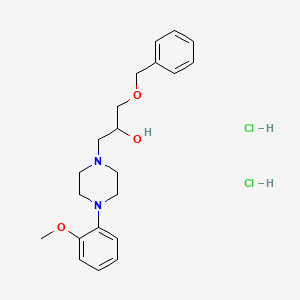
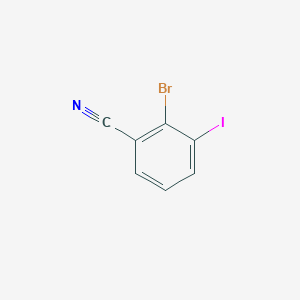
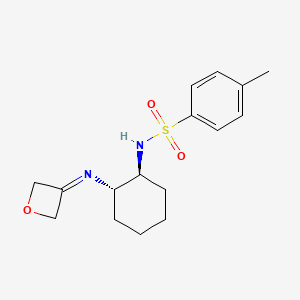
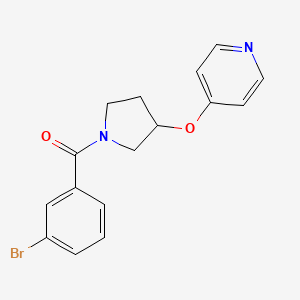
![methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2397687.png)
